molecular formula C19H20ClNO4 B14439896 3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone CAS No. 79038-94-1

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone

Cat. No.: B14439896
CAS No.: 79038-94-1
M. Wt: 361.8 g/mol
InChI Key: UJJQITPMXKBFPK-UHFFFAOYSA-N
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Description

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Ethoxy Intermediate: The reaction between 3-chlorophenyl ethanol and 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) results in the formation of the chlorophenyl ethoxy intermediate.

    Cyclization to Form Oxazolidinone Ring: The intermediate is then subjected to cyclization using a reagent such as phosgene or triphosgene to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (NH2-)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-2-oxazolidinone: Lacks the methoxymethyl group, which may influence its chemical properties and applications.

    3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-methyl-2-oxazolidinone:

Uniqueness

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxymethyl group, in particular, may enhance its solubility, stability, and reactivity compared to similar compounds.

Properties

CAS No.

79038-94-1

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

3-[4-[2-(3-chlorophenyl)ethoxy]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H20ClNO4/c1-23-13-18-12-21(19(22)25-18)16-5-7-17(8-6-16)24-10-9-14-3-2-4-15(20)11-14/h2-8,11,18H,9-10,12-13H2,1H3

InChI Key

UJJQITPMXKBFPK-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC3=CC(=CC=C3)Cl

Origin of Product

United States

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